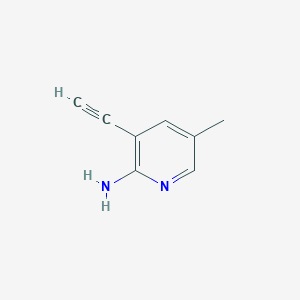
1-Methyl-2-methylsulfonyl-4-nitroimidazole
Vue d'ensemble
Description
“1-Methyl-2-methylsulfonyl-4-nitroimidazole” is a derivative of nitroimidazole . Nitroimidazoles are a well-established group of antiprotozoal and antibacterial agents that inhibit the growth of both anaerobic bacteria and certain anaerobic protozoa . This compound is an anti-protozoal and bactericidal compound with the unique property of being totally non-mutagenic .
Synthesis Analysis
The synthesis of nitroimidazoles like “this compound” involves nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 . The nitro group at the C-2 position is a key substituent to promote oxidation of the imidazole ring .Chemical Reactions Analysis
The nitration reactions of 1-methylimidazole and its nitro derivatives with a mixture of 98% HNO3 and 15% SO3 in H2SO4 were reinvestigated . The nitro group at the C-2 position is a key substituent to promote oxidation of the imidazole ring .Applications De Recherche Scientifique
Chemical Properties and Synthesis
- Synthesis and Modification : 1-Methyl-2-methylsulfonyl-4-nitroimidazole, a derivative of nitroimidazoles, is studied for its synthesis methods and chemical modifications. One study describes the synthesis of a related compound, 1-[2′-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole, highlighting the complexities involved in synthesizing these compounds (Čaplar, Sunjic, & Kafjez, 1974).
Pharmacological Properties
Antimicrobial Activity : Nitroimidazole compounds, including those similar to this compound, have been explored for their potent antimicrobial properties. These compounds are effective against a range of anaerobic bacteria and other microorganisms (Reysset, Su, & Sebald, 1993).
Radiosensitizing Efficiency : Certain 1-substituted-4-nitroimidazoles have been studied for their radiosensitizing efficiency. These compounds, including 1,4-dinitroimidazole derivatives, are of interest in the field of cancer therapy for their potential to enhance the efficacy of radiation treatment (Suwiński, Szczepankiewicz, & Wideł, 1992).
Chemical Analysis Techniques
- NMR Chemical Shift Studies : The study of the chemical shifts in nitroimidazole derivatives, such as 1-methyl-4-nitroimidazole, using NMR techniques, helps in understanding their electronic structures and properties. This research is crucial in pharmaceutical applications where precise molecular characterization is necessary (Backler, Sani, Separovic, Vasilyev, & Wang, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-2-methylsulfonyl-4-nitroimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-7-3-4(8(9)10)6-5(7)13(2,11)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEPQBKUIIRSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318104 | |
| Record name | 1-methyl-2-methylsulfonyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86072-17-5 | |
| Record name | NSC326152 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methyl-2-methylsulfonyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


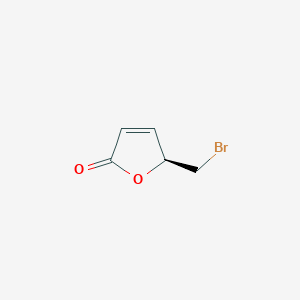
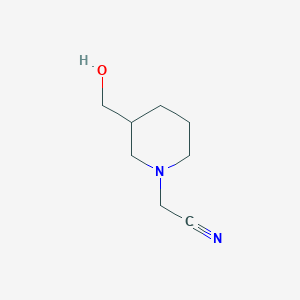
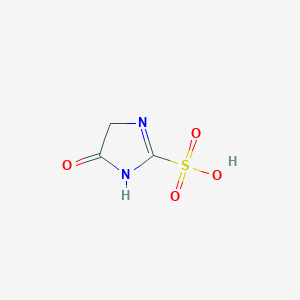

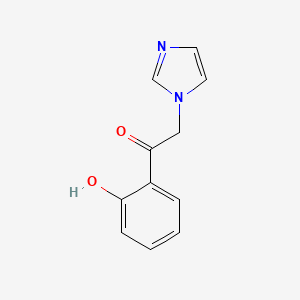




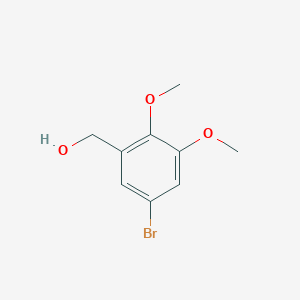
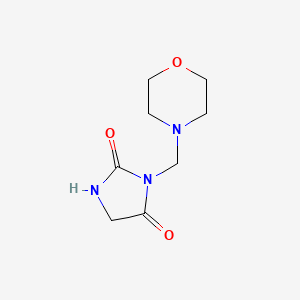
![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)
